molecular formula C12H17NOS B10845330 6-Mercapto-hexanoic acid phenylamide

6-Mercapto-hexanoic acid phenylamide

Cat. No.: B10845330
M. Wt: 223.34 g/mol
InChI Key: IFUHTURYMZWNNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Mercapto-hexanoic acid phenylamide is a compound that belongs to the family of carboxylic acids and thiols. It is characterized by the presence of a mercapto group (-SH) and a phenylamide group attached to a hexanoic acid backbone. This compound is known for its applications in various fields, including chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-mercapto-hexanoic acid phenylamide typically involves the reaction of 6-mercapto-hexanoic acid with aniline (phenylamine). The reaction is carried out under acidic conditions to facilitate the formation of the amide bond. The general reaction scheme is as follows:

6-Mercapto-hexanoic acid+Aniline6-Mercapto-hexanoic acid phenylamide+Water\text{6-Mercapto-hexanoic acid} + \text{Aniline} \rightarrow \text{this compound} + \text{Water} 6-Mercapto-hexanoic acid+Aniline→6-Mercapto-hexanoic acid phenylamide+Water

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Types of Reactions:

    Oxidation: The mercapto group (-SH) in this compound can undergo oxidation to form disulfides.

    Reduction: The compound can be reduced to form the corresponding thiol.

    Substitution: The phenylamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) can be used as oxidizing agents.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used as reducing agents.

    Substitution: Various nucleophiles, such as amines or alcohols, can be used under basic conditions.

Major Products:

    Oxidation: Disulfides.

    Reduction: Thiols.

    Substitution: Substituted amides or esters.

Scientific Research Applications

6-Mercapto-hexanoic acid phenylamide has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of specialized polymers and as a ligand in coordination chemistry.

    Biology: The compound is used in the modification of biomolecules and as a probe in biochemical assays.

    Industry: The compound is used in the production of adhesives, surface coatings, and elastomers.

Mechanism of Action

The mechanism of action of 6-mercapto-hexanoic acid phenylamide involves its interaction with various molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, leading to the modification of protein function. The phenylamide group can interact with aromatic residues in proteins, affecting their structure and activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

    6-Mercapto-hexanoic acid: Lacks the phenylamide group but shares the mercapto and hexanoic acid moieties.

    Phenylhexanoic acid: Lacks the mercapto group but contains the phenyl and hexanoic acid moieties.

    6-Mercapto-hexanoic acid methylamide: Contains a methylamide group instead of a phenylamide group.

Uniqueness: 6-Mercapto-hexanoic acid phenylamide is unique due to the presence of both the mercapto and phenylamide groups. This combination allows for versatile chemical reactivity and a wide range of applications in different fields. The compound’s ability to form self-assembled monolayers and its potential use in biosensor applications further highlight its uniqueness .

Properties

Molecular Formula

C12H17NOS

Molecular Weight

223.34 g/mol

IUPAC Name

N-phenyl-6-sulfanylhexanamide

InChI

InChI=1S/C12H17NOS/c14-12(9-5-2-6-10-15)13-11-7-3-1-4-8-11/h1,3-4,7-8,15H,2,5-6,9-10H2,(H,13,14)

InChI Key

IFUHTURYMZWNNJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CCCCCS

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.